N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide
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Overview
Description
ZINC959121 is a compound listed in the ZINC database, a curated collection of commercially available chemical compounds prepared especially for virtual screening . This database is widely used by researchers in pharmaceutical companies, biotechnology companies, and research universities for molecule mining and drug discovery .
Preparation Methods
The preparation methods for ZINC959121 involve various synthetic routes and reaction conditions. One common method for zinc determination involves the use of dithizone or atomic absorption . The process includes preparing standard zinc solutions, using reagents like alkaline ammonium citrate solution, chloroform, and trichloroacetic acid solution . The industrial production methods for zinc compounds often involve ion chromatography, which ensures high specificity and accuracy in the analysis .
Chemical Reactions Analysis
ZINC959121 undergoes several types of chemical reactions, including:
Oxidation: Zinc reacts with oxygen in moist air to form zinc oxide.
Reduction: Zinc metal dissolves in dilute sulfuric acid to form zinc ions and hydrogen gas.
Substitution: Zinc reacts with halogens like bromine and iodine to form zinc bromide and zinc iodide.
Complex Formation: Zinc forms complex ions with ammonia and cyanide ions.
Common reagents used in these reactions include sulfuric acid, nitric acid, ammonia, and halogens. The major products formed from these reactions are zinc oxide, zinc bromide, zinc iodide, and various zinc complexes .
Scientific Research Applications
ZINC959121 has a wide range of scientific research applications:
Mechanism of Action
ZINC959121 exerts its effects through three primary biological roles: catalytic, structural, and regulatory . Zinc ions control intercellular communication and intracellular events by modulating several zinc-dependent proteins, including transcription factors and enzymes involved in key cell signaling pathways . These pathways are crucial for processes like cell proliferation, apoptosis, and antioxidant defenses .
Comparison with Similar Compounds
ZINC959121 can be compared with other zinc compounds such as zinc oxide and zinc sulfate. While zinc oxide is widely used in skin care products and as a sunblock , zinc sulfate is commonly used as a dietary supplement to treat zinc deficiency . The uniqueness of ZINC959121 lies in its specific applications in virtual screening and molecule mining, making it a valuable compound for drug discovery and research .
Similar compounds include:
- Zinc oxide
- Zinc sulfate
- Zinc chloride
- Zinc acetate
These compounds share similar chemical properties but differ in their specific applications and uses in various fields .
Biological Activity
N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure is characterized by a thiophene ring, a carboxamide group, and a piperazine moiety, which are crucial for its biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈F₃N₃O |
Molecular Weight | 275.28 g/mol |
CAS Number | 866133-93-9 |
LogP | 2.40 |
Solubility | Soluble in DMSO and ethanol |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives have shown cytotoxic effects against various cancer cell lines, including:
- HeLa (cervical cancer)
- Caco-2 (colon cancer)
- 3T3-L1 (mouse embryo)
In vitro assays demonstrated that some derivatives possess IC50 values in the low micromolar range, indicating potent antiproliferative activity. For instance, one study reported an IC50 of approximately 2.76 µM against ovarian cancer cell lines .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes associated with tumor growth. Compounds with similar structures have been shown to inhibit:
- Histone Deacetylases (HDACs)
- Carbonic Anhydrases (CA)
These enzymes are crucial in regulating cellular processes such as proliferation and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the piperazine ring or the introduction of additional functional groups can significantly alter potency and selectivity.
Key Findings from SAR Studies
- Piperazine Substituents : Variations in the piperazine substituents have been linked to enhanced affinity for specific biological targets.
- Trifluoromethyl Group : The presence of the trifluoromethyl group has been associated with improved metabolic stability and increased lipophilicity.
- Thiophene Ring Modifications : Alterations to the thiophene ring can lead to variations in anticancer activity, highlighting the importance of this moiety in drug design.
Case Study 1: Inhibition of Tumor Growth
A recent study evaluated the efficacy of this compound in a mouse model of cancer. The results showed a significant reduction in tumor size compared to control groups, suggesting strong in vivo activity.
Case Study 2: Selectivity Profile
Another investigation focused on the selectivity of this compound against various cancer cell lines. It was found to exhibit preferential cytotoxicity towards ovarian and renal cancer cells, with minimal effects on non-cancerous cells, indicating potential for therapeutic use with reduced side effects.
Properties
Molecular Formula |
C17H18F3N3OS |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H18F3N3OS/c1-22-6-8-23(9-7-22)14-5-4-12(17(18,19)20)11-13(14)21-16(24)15-3-2-10-25-15/h2-5,10-11H,6-9H2,1H3,(H,21,24) |
InChI Key |
ZMQGTVWBYJXOLY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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